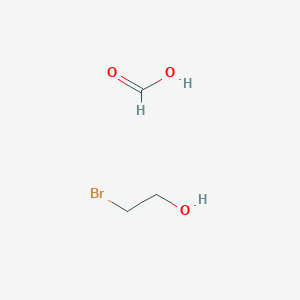

Ethanol, 2-bromo-, formate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-bromo-, formate typically involves the bromination of ethanol followed by esterification with formic acid. One common method is:

Bromination of Ethanol: Ethanol reacts with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) to form 2-bromoethanol.

Esterification: The 2-bromoethanol is then reacted with formic acid in the presence of a dehydrating agent like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Continuous bromination of ethanol using bromine and a suitable catalyst.

- Efficient esterification with formic acid under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-bromo-, formate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of ethylene glycol formate.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form ethylene and formic acid.

Oxidation and Reduction: The formate group can be oxidized to carbon dioxide, while the bromine can be reduced to bromide ions.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Elimination: Potassium hydroxide (KOH) in ethanol.

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products

Substitution: Ethylene glycol formate.

Elimination: Ethylene and formic acid.

Oxidation: Carbon dioxide and water.

Reduction: Ethanol and bromide ions.

Scientific Research Applications

Ethanol, 2-bromo-, formate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its role as a metabolic inhibitor.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes

Mechanism of Action

The mechanism of action of ethanol, 2-bromo-, formate involves its interaction with cellular components. The bromine atom can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular functions. The formate group can interfere with metabolic pathways by inhibiting key enzymes involved in cellular respiration .

Comparison with Similar Compounds

Similar Compounds

2-Bromoethanol: Similar structure but lacks the formate group.

Ethylene glycol formate: Similar structure but lacks the bromine atom.

Bromoacetic acid: Contains a bromine atom but has a carboxyl group instead of a formate group

Uniqueness

Ethanol, 2-bromo-, formate is unique due to the presence of both a bromine atom and a formate group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethanol, 2-bromo-, formate (C3H7BrO3) is a chemical compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive examination of its biological properties, including antimicrobial activity, cytotoxicity, and other relevant findings from recent studies.

- Molecular Formula : C3H7BrO3

- Molecular Weight : 169.99 g/mol

- CAS Registry Number : 71400474

- IUPAC Name : this compound

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of ethanol extracts containing bromo compounds. For instance, research on related compounds has shown significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported as low as 0.0338 mg/mL for certain pathogens .

Table 1: Antimicrobial Activity of Ethanol Extracts

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Enterococcus faecium | 0.0338 |

| Bacillus subtilis | 0.0450 |

| Staphylococcus aureus (MRSA) | 0.0500 |

| Bacillus cereus | 0.0600 |

Cytotoxicity Studies

In vitro studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells was evaluated using various assays, including the MTT assay and flow cytometry.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways. Studies utilizing molecular docking simulations have suggested that the compound may interact with key enzymes involved in bacterial metabolism.

Study on Antimicrobial Efficacy

A detailed study published in a peer-reviewed journal assessed the antimicrobial properties of ethanol extracts containing bromo compounds. The researchers utilized standard microbiological methods to determine the efficacy against a panel of bacterial strains. They reported that the extracts exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .

Cytotoxicity Assessment in Cancer Research

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study aimed to explore its potential as an anticancer agent by evaluating its effects on cell viability and apoptosis induction. Results indicated a dose-dependent response, with significant cytotoxicity observed at higher concentrations .

Properties

CAS No. |

6065-67-4 |

|---|---|

Molecular Formula |

C3H7BrO3 |

Molecular Weight |

170.99 g/mol |

IUPAC Name |

2-bromoethanol;formic acid |

InChI |

InChI=1S/C2H5BrO.CH2O2/c3-1-2-4;2-1-3/h4H,1-2H2;1H,(H,2,3) |

InChI Key |

QCQKNBVMOOMMRJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)O.C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.